molecular formula C13H24O2 B1249190 5-Ethylundecane-2,4-dione

5-Ethylundecane-2,4-dione

Cat. No. B1249190
M. Wt: 212.33 g/mol
InChI Key: XCPDYBSBMIJFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethylundecane-2,4-dione is a beta-diketone.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 5-Ethylundecane-2,4-dione, such as 5-ethylidene-thiazolidine-2,4-diones, have been explored for their potential in various scientific applications. These compounds are synthesized through facile methods and characterized using analytical tools to evaluate their properties and potential applications in fields such as antimicrobial treatments due to their moderate to very good activity against microorganisms (Joshi, Chejara, & Mahajan, 2021).

Enantiomeric Resolution

The enantiomeric resolution of derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been studied, showcasing the importance of chirality in the pharmaceutical and chemical industries. The research focuses on the separation of enantiomers and the study of their properties, which is crucial for the development of more effective and safer pharmaceuticals (Ali et al., 2016).

Catalysis

Studies on catalysis involving derivatives of 5-Ethylundecane-2,4-dione have demonstrated the efficiency of novel catalysts in promoting aldol condensation reactions. These catalysts contribute to greener and more sustainable chemical processes by offering nontoxic, environment-friendly properties, and high yields, which are beneficial for industrial applications (Esam et al., 2020).

Antimicrobial Activity

The antimicrobial evaluation of related compounds indicates their potential use in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacteria and the search for novel therapeutic agents (Tshiluka et al., 2021).

Polymer Science

In polymer science, the study of degradable amphiphilic block copolymers incorporating similar dione structures has led to advancements in creating more efficient and environmentally friendly materials. These materials have applications in drug delivery systems and biodegradable plastics, contributing to reducing the environmental impact of polymers (Pounder et al., 2011).

properties

Product Name

5-Ethylundecane-2,4-dione

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

5-ethylundecane-2,4-dione

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3

InChI Key

XCPDYBSBMIJFCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C(=O)CC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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